
1-Acetyl-Melatonin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-Melatonin typically involves the acetylation of serotonin. The process begins with the conversion of serotonin to N-acetylserotonin through the action of the enzyme aralkylamine N-acetyltransferase. This intermediate is then methylated by acetylserotonin O-methyltransferase to produce melatonin .
Industrial Production Methods
Industrial production of melatonin often involves chemical synthesis starting from tryptophan, which is converted to serotonin and then to melatonin through the aforementioned enzymatic reactions. The process is optimized for large-scale production to meet the demand for melatonin supplements and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-Melatonin undergoes various chemical reactions, including:
Oxidation: Melatonin can be oxidized to form N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and other metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Melatonin can undergo substitution reactions, particularly at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: AFMK and other oxidative metabolites.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Neuroscience Applications
1-Acetyl-Melatonin has been shown to enhance cognitive functions and memory consolidation. Recent studies indicate that this compound facilitates long-term memory performance in mice, suggesting its potential as a therapeutic agent for cognitive decline associated with aging.
Case Study: Memory Enhancement in Mice
- A study demonstrated that administering this compound post-training significantly improved object recognition memory in young and middle-aged mice. The compound was found to cross the blood-brain barrier and was rapidly converted from melatonin in brain tissues, indicating its role in memory consolidation .
Oncology Applications
This compound exhibits promising antitumor properties. Research suggests that it can inhibit cancer cell proliferation and enhance the efficacy of chemotherapeutic agents.
Case Study: Anticancer Effects
- In vitro studies have shown that this compound can reduce cell viability in melanoma cells and inhibit melanin production, which is crucial for skin cancer prevention. Additionally, it has been observed to enhance the effects of traditional chemotherapy by mitigating oxidative stress induced by treatment .
Agricultural Applications
In agricultural science, this compound is being explored for its role in enhancing plant resilience against environmental stressors.
Case Study: Cold Tolerance Induction
- Research indicates that local application of melatonin can induce cold tolerance in plants, mediated by enhanced antioxidant enzyme activity and the expression of cold defense-related genes. This mechanism could be exploited to improve crop yields under adverse conditions .
Dermatological Applications
The compound is also being investigated for its effects on skin health, particularly in relation to pigmentation and cellular proliferation.
Case Study: Melanin Regulation
Mechanism of Action
The mechanism of action of 1-Acetyl-Melatonin involves its interaction with melatonin receptors (MT1 and MT2) in the brain. These receptors are G-protein-coupled receptors that, when activated, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in the modulation of various physiological processes, including sleep-wake cycles, mood regulation, and immune responses .
Comparison with Similar Compounds
Similar Compounds
N-acetylserotonin: An intermediate in the synthesis of melatonin, shares similar biological functions but lacks the full spectrum of melatonin’s effects.
Serotonin: A precursor to melatonin, primarily involved in mood regulation and other neurotransmitter functions.
5-methoxytryptamine: A related compound with similar structural features but different biological activities.
Uniqueness
1-Acetyl-Melatonin is unique due to its dual role as a hormone and an antioxidant. Its ability to regulate circadian rhythms and its wide range of biological effects make it distinct from other similar compounds .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-[2-(1-acetyl-5-methoxyindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)16-7-6-12-9-17(11(2)19)15-5-4-13(20-3)8-14(12)15/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) |
InChI Key |
FKVNLRYFXSFTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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